molecular formula C11H13NO4S B2894352 3-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid CAS No. 1225764-58-8

3-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid

Cat. No.: B2894352
CAS No.: 1225764-58-8
M. Wt: 255.29
InChI Key: RVPFXVZBGPTHSM-UHFFFAOYSA-N
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Description

3-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid (CAS: 1225764-58-8) is a sulfamoyl-substituted benzoic acid derivative with the molecular formula C₁₁H₁₃NO₄S . Its structure features a benzoic acid core substituted at the 3-position with a methyl(allyl)sulfamoyl group. The compound’s SMILES notation is CN(CC=C)S(=O)(=O)C1=CC=CC(=C1)C(=O)O, and its InChIKey is RVPFXVZBGPTHSM-UHFFFAOYSA-N .

Properties

IUPAC Name

3-[methyl(prop-2-enyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c1-3-7-12(2)17(15,16)10-6-4-5-9(8-10)11(13)14/h3-6,8H,1,7H2,2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPFXVZBGPTHSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC=C)S(=O)(=O)C1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid typically involves the reaction of benzoic acid derivatives with sulfonamide compounds. One common method includes the reaction of 3-aminobenzoic acid with methyl(prop-2-en-1-yl)sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The activity and properties of sulfamoyl benzoic acids are highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Substituents Key Features Activity/Data
Target Compound - Allyl (prop-2-en-1-yl) and methyl groups on sulfamoyl - Moderate lipophilicity due to allyl group
- Benzoic acid enhances solubility
- Limited direct data; inferred activity based on analogs
3-[(4-Chlorophenyl)(allyl)sulfamoyl]benzoic acid - 4-Chlorophenyl and allyl groups on sulfamoyl
- Chlorine at para position
- Increased steric bulk and electron-withdrawing effect - Enhanced binding in similar scaffolds (e.g., −8.53 kcal/mol in compound 4 )
2-Chloro-5-[(allyl)(3-CF₃-phenyl)sulfamoyl]benzoic acid - Chloro and trifluoromethyl groups
- Electron-deficient aromatic ring
- High lipophilicity and metabolic stability
- Strong electron-withdrawing
- Potential for improved target affinity (e.g., trifluoromethyl in HDAC inhibitors )
Compound 4 () - Sulfamoyl replaces sulfur in analog 3
- 1,3-dioxo-isoquinoline substituent
- Improved binding due to sulfamoyl’s hydrogen-bonding capacity - ΔG = −8.53 kcal/mol vs. −7.94 kcal/mol for sulfur analog
3-(5-Sulfamoylthiophen-2-yl)benzoic acid derivatives () - Thiophene and triazole substituents - Expanded π-system for target interaction
- Tunable solubility via triazole
- High purity (HPLC >95%) and confirmed MS/NMR structures

Key Findings

Sulfamoyl vs. Sulfur Substitution : Replacing sulfur with a sulfamoyl group (as in compound 4, ) enhances binding affinity (−8.53 kcal/mol vs. −7.94 kcal/mol) due to additional hydrogen-bonding interactions with target proteins .

Electron-Withdrawing Groups : Chloro and trifluoromethyl substituents (e.g., ) improve metabolic stability and target affinity but may reduce aqueous solubility .

Biological Activity

3-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C₁₁H₁₃N₁O₄S
  • SMILES Notation : CN(C=C)S(=O)(=O)C1=CC=CC=C1C(=O)O

This structure includes a sulfamoyl group, which is known for its ability to interact with various biological targets, enhancing its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with proteins, potentially inhibiting their activity. The benzoic acid moiety may also participate in binding interactions that contribute to the compound’s overall effects on biological systems .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : The sulfamoyl group is associated with antibacterial properties, particularly through the inhibition of bacterial folic acid synthesis . Preliminary studies suggest that it may be effective against various pathogens.
  • Antioxidant Properties : Compounds containing similar structures have shown antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

In Vitro Studies

A study evaluating the effects of this compound on human foreskin fibroblasts demonstrated significant activation of proteasomal and cathepsin activities, suggesting its role in protein degradation pathways .

CompoundConcentration (μg/mL)Proteasome Activity (%)Cathepsin B Activation (%)
This compound10467.3 ± 3.9Significant

Structure-Activity Relationship (SAR)

A systematic SAR study indicated that modifications to the sulfamoyl and benzoic acid moieties can enhance bioactivity. For instance, derivatives with additional methyl or halogen substituents showed increased potency against specific targets .

Comparison with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameKey ActivityReference
Methyl 2-methoxy-5-sulfamoylbenzoateAntibacterial
2-[Methyl(prop-2-enyl)sulfamoyl]benzoic acidAntioxidant, Anti-inflammatory
3-chloro-4-methoxybenzoic acidProteasome activator

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